molecular formula C7H4BrCl2NO2 B15307317 2-Amino-4-bromo-3,5-dichlorobenzoic acid

2-Amino-4-bromo-3,5-dichlorobenzoic acid

Cat. No.: B15307317
M. Wt: 284.92 g/mol
InChI Key: XPGPHSAKSREIFV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H4BrCl2NO2. This compound is characterized by the presence of amino, bromo, and dichloro substituents on a benzoic acid core. It is utilized in various areas of chemical research, particularly in the synthesis of dyes, polymers, and other organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method involves the treatment of 3,5-dichlorobenzoic acid with bromine in the presence of a catalyst to introduce the bromo substituent. The amino group can be introduced through a subsequent reaction with ammonia or an amine derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of thionyl chloride and dimethylformamide (DMF) as solvents and reaction media is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromine, thionyl chloride, and various amines. Reaction conditions often involve the use of solvents such as DMF and temperatures ranging from room temperature to 60°C .

Major Products Formed

The major products formed from reactions involving this compound include various amide derivatives, which are useful intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3,5-dichlorobenzoic acid is unique due to the presence of both bromo and dichloro substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and research applications .

Properties

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.92 g/mol

IUPAC Name

2-amino-4-bromo-3,5-dichlorobenzoic acid

InChI

InChI=1S/C7H4BrCl2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)

InChI Key

XPGPHSAKSREIFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)N)C(=O)O

Origin of Product

United States

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